Cebaracetam

Description

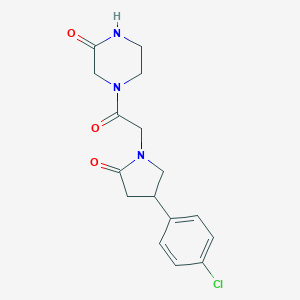

Structure

2D Structure

3D Structure

Properties

CAS No. |

113957-09-8 |

|---|---|

Molecular Formula |

C16H18ClN3O3 |

Molecular Weight |

335.78 g/mol |

IUPAC Name |

4-[2-[4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl]acetyl]piperazin-2-one |

InChI |

InChI=1S/C16H18ClN3O3/c17-13-3-1-11(2-4-13)12-7-15(22)20(8-12)10-16(23)19-6-5-18-14(21)9-19/h1-4,12H,5-10H2,(H,18,21) |

InChI Key |

QPKMIYNBZGPJAR-UHFFFAOYSA-N |

SMILES |

C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl |

Synonyms |

1-(4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl)-3-oxopiperazine cebaracetam |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Cebaracetam

Precursor Compounds and Starting Materials for Cebaracetam Synthesis

The synthesis of this compound logically proceeds through the preparation of two key heterocyclic precursors: 4-(4-chlorophenyl)-2-oxopyrrolidinone and piperazin-2-one (B30754) . These intermediates are then coupled via an acetyl linker.

The synthesis of 4-(4-chlorophenyl)-2-oxopyrrolidinone can be approached through several methods analogous to the synthesis of other 4-aryl-2-pyrrolidinones. One potential route involves the Michael addition of a nitromethane (B149229) equivalent to a chalcone (B49325) derivative, followed by reduction of the nitro group and subsequent cyclization. A more direct method could be the aza-Baeyer-Villiger rearrangement of 3-(4-chlorophenyl)cyclobutanone (B2907979). orgsyn.org The synthesis of 4-aryl(hetaryl)-2-pyrrolidone-3-carboxylic acids amides has been achieved through the ammonolysis of the corresponding esters, suggesting another possible synthetic avenue. researchgate.net

For the synthesis of the piperazin-2-one ring system, various methods have been reported. These include cascade double nucleophilic substitution reactions and one-pot procedures involving a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization. thieme.deacs.org A common approach involves the cyclization of an N-(2-aminoethyl)glycine derivative.

The acetyl linker is typically introduced by using a haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide.

A data table of key precursor compounds and starting materials is provided below.

| Compound Name | IUPAC Name | Molecular Formula | Role in Synthesis |

| 4-(4-chlorophenyl)-2-oxopyrrolidinone | 4-(4-chlorophenyl)pyrrolidin-2-one | C₁₀H₁₀ClNO | Core heterocyclic precursor |

| Piperazin-2-one | Piperazin-2-one | C₄H₈N₂O | Core heterocyclic precursor |

| Chloroacetyl chloride | 2-Chloroacetyl chloride | C₂H₂Cl₂O | Acetyl linker source |

| 3-(4-chlorophenyl)cyclobutanone | 3-(4-chlorophenyl)cyclobutanone | C₁₀H₉ClO | Potential starting material for the pyrrolidinone precursor |

Key Synthetic Pathways and Reaction Conditions for this compound

A plausible synthetic pathway for this compound involves a convergent synthesis strategy. The separately synthesized 4-(4-chlorophenyl)-2-oxopyrrolidinone and piperazin-2-one are coupled in the final steps.

Step 1: Synthesis of 4-(4-chlorophenyl)-2-oxopyrrolidinone

A potential route for the synthesis of 4-phenylpyrrolidin-2-one involves an aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone. orgsyn.org Adapting this for the chlorinated analog, 3-(4-chlorophenyl)cyclobutanone would be treated with an aminating agent like hydroxylamine-O-sulfonic acid or a protected hydroxylamine (B1172632) derivative in the presence of a Lewis acid or under thermal conditions to induce ring expansion to the corresponding lactam.

Step 2: Synthesis of Piperazin-2-one

Piperazin-2-one can be synthesized through various reported methods. One straightforward approach is the cyclization of ethyl N-(2-aminoethyl)glycinate, which can be prepared from ethylenediamine (B42938) and ethyl chloroacetate. The cyclization is typically achieved by heating in a suitable solvent, often with a base catalyst.

Step 3: N-Acetylation of 4-(4-chlorophenyl)-2-oxopyrrolidinone

The synthesized 4-(4-chlorophenyl)-2-oxopyrrolidinone is then N-acylated using a haloacetyl halide. For instance, reaction with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at low temperatures would yield N-(chloroacetyl)-4-(4-chlorophenyl)-2-oxopyrrolidinone.

Step 4: Coupling with Piperazin-2-one

The final step is the nucleophilic substitution of the chlorine atom in the N-(chloroacetyl) intermediate by the secondary amine of piperazin-2-one. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, often with the addition of a base like potassium carbonate or sodium iodide to facilitate the reaction. This forms the desired this compound molecule.

A summary of the key reaction steps is presented in the table below.

| Reaction Step | Reactants | Reagents and Conditions | Product |

| N-Acetylation | 4-(4-chlorophenyl)-2-oxopyrrolidinone, Chloroacetyl chloride | Triethylamine, Dichloromethane, 0 °C to room temperature | N-(chloroacetyl)-4-(4-chlorophenyl)-2-oxopyrrolidinone |

| Coupling | N-(chloroacetyl)-4-(4-chlorophenyl)-2-oxopyrrolidinone, Piperazin-2-one | Potassium carbonate, Dimethylformamide, Room temperature to 60 °C | This compound |

Chemical Reactivity and Derivatization Analysis of this compound

Due to its status as an experimental drug, there is a lack of published studies specifically detailing the chemical reactivity and derivatization of this compound. However, an analysis of its constituent functional groups allows for a predictive understanding of its chemical behavior.

The this compound molecule contains several reactive sites:

Two amide groups: The lactam within the pyrrolidinone ring and the amide in the piperazinone ring are susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening.

Tertiary amide nitrogen: The nitrogen atom of the pyrrolidinone ring, being part of a tertiary amide, is generally less reactive but can participate in complexation with metal ions.

Secondary amine in the piperazinone ring: The N-H proton of the piperazinone ring is weakly acidic and can be deprotonated with a strong base. The nitrogen atom itself is nucleophilic and can undergo further alkylation or acylation reactions, allowing for the synthesis of various derivatives.

Aryl chloride: The chloro-substituent on the phenyl ring is relatively unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under harsh reaction conditions (e.g., high temperature and pressure, or with a strong nucleophile and a catalyst). However, it can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, enabling the introduction of a wide variety of substituents at this position.

Derivatization Potential:

The primary sites for derivatization on the this compound scaffold are the secondary amine of the piperazinone ring and the aryl chloride.

Modification of the Piperazinone Ring: The secondary amine can be readily N-alkylated or N-acylated to introduce different functional groups. For example, reaction with various alkyl halides or acyl chlorides would yield a library of N-substituted this compound analogs.

Modification of the Phenyl Ring: The chlorine atom can be replaced with other functional groups through transition metal-catalyzed cross-coupling reactions. This allows for the exploration of the structure-activity relationship associated with this part of the molecule. For instance, replacement of the chlorine with cyano, alkoxy, or other aryl groups is feasible.

The carbonyl groups of the two lactam rings could potentially undergo reduction, though this would require strong reducing agents like lithium aluminum hydride and would significantly alter the core structure of the molecule.

Structure Activity Relationship Sar Studies and Analogues of Cebaracetam

Comparative Structural Analysis of Cebaracetam within the Racetam Family

This compound's molecular architecture places it firmly within the racetam class of compounds, which are characterized by a core 2-pyrrolidinone (B116388) nucleus. However, its specific substitutions set it apart from other members of this family. This compound is identified as a chlorinated acetylpiperazine-substituted analogue of phenylpiracetam. wikipedia.org It is also considered a derivative of RGPU-95, which is 4-chlorophenylpiracetam. wikipedia.org

The key structural features of this compound (IUPAC name: 4-[2-[4-(4-Chlorophenyl)-2-oxopyrrolidin-1-yl]acetyl]piperazin-2-one) include:

A 2-pyrrolidinone core: This is the foundational scaffold of the racetam family.

A 4-phenyl group on the pyrrolidinone ring: This feature is shared with its parent compound, phenylpiracetam. In this compound, this phenyl group is chlorinated at the para-position (4-chlorophenyl).

An N-acetylpiperazin-2-one moiety: This side chain, attached to the nitrogen of the pyrrolidinone ring, is a distinguishing characteristic of this compound. It represents a significant modification compared to the simple acetamide (B32628) group of phenylpiracetam. Specifically, the terminal amide group of its direct precursor, RGPU-95, is replaced with a piperazin-2-one (B30754) moiety in this compound. wikipedia.org

The biological activity of compounds in the racetam family is highly dependent on the nature of substituents around the pyrrolidin-2-one heterocycle. nih.gov The stereochemistry of chiral centers is also a critical factor. For instance, in the case of phenylpiracetam, the (R)-enantiomer has been shown to be the more pharmacologically active stereoisomer. caldic.com While specific stereochemical studies on this compound are not widely published, the principles established for its parent compounds are likely relevant.

Structural Determinants of this compound's Preclinical Biological Activity

The precise mechanism of action for this compound remains undefined or unknown. wikipedia.org This lack of a clearly defined biological target makes a definitive analysis of its structural determinants for preclinical activity challenging. However, by examining the broader racetam class, some inferences can be drawn.

For many racetams, their cognitive-enhancing effects are not attributed to direct binding to common neurotransmitter receptors. nih.gov Instead, it is believed that they may act by potentiating existing neurotransmission. nih.gov Proposed mechanisms include the modulation of ion flux, such as enhancing calcium or sodium influx through specific channels. nih.gov

Within the racetam family, the distance between polar groups, particularly the carbonyl oxygens, has been suggested as a factor that could influence their amnesia-reversal activities. While lipophilicity does not appear to play a primary role, the spatial arrangement of these oxygen atoms is considered important for the pharmacophore of piracetam-type nootropics.

The introduction of specific functional groups in this compound, such as the 4-chlorophenyl group and the N-acetylpiperazin-2-one side chain, would significantly alter its electronic and steric properties compared to piracetam (B1677957) or phenylpiracetam. The chlorine atom, being an electron-withdrawing group, can influence the molecule's interaction with biological targets. The more complex and bulky piperazin-2-one side chain likely impacts its binding affinity and selectivity for potential, yet unidentified, molecular partners.

Although developed for cognition disorders and having reached phase 2 clinical trials, the discontinuation of its development in 1995 has left a gap in the detailed understanding of its preclinical pharmacology. wikipedia.org

Mechanistic Investigations of Cebaracetam S Biological Action

Modulation of Neurotransmitter Systems by Cebaracetam

Detailed studies elucidating the direct effects of this compound on major neurotransmitter systems are not readily found in peer-reviewed research. While the broader racetam class is often associated with the modulation of various neurotransmitter pathways, specific findings for this compound are lacking.

Glutamatergic System Modulation

Similarly, the impact of this compound on the glutamatergic system has not been specifically detailed in the available literature. Investigations into its effects on NMDA, AMPA, or kainate receptors, which are crucial for synaptic plasticity and cognitive functions, have not been published.

Cholinergic Neurotransmission Enhancement

While enhancement of cholinergic neurotransmission is a frequently proposed mechanism for many nootropic agents, specific evidence demonstrating that this compound directly modulates acetylcholine (B1216132) receptors or enhances cholinergic activity is not present in the accessible scientific record.

Neurotrophic Factor Upregulation by this compound (e.g., BDNF)

There is no direct scientific evidence to suggest that this compound upregulates neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF). Research in this specific area concerning this compound has not been published.

Antioxidant Properties and Oxidative Stress Mitigation by this compound

The potential antioxidant properties of this compound and its capacity to mitigate oxidative stress have not been investigated in dedicated studies. As such, there is no data to support or refute this as a potential mechanism of action.

Proposed Cellular and Molecular Mechanisms of this compound's Cognition-Enhancing Properties

Due to the discontinuation of its development and the subsequent lack of published research, any proposed cellular and molecular mechanisms for this compound's cognition-enhancing properties would be purely speculative. The absence of empirical data prevents a scientifically grounded explanation of how this compound might exert its nootropic effects at the cellular level.

Preclinical Pharmacokinetic Profiling of Cebaracetam

Absorption and Bioavailability Studies

Specific preclinical data on the absorption and bioavailability of Cebaracetam in animal models are not available in the public domain.

Generally, absorption studies in preclinical settings aim to determine the rate and extent to which a new chemical entity is absorbed into the systemic circulation. nih.gov These studies are fundamental in the early stages of drug development to predict how a drug will behave in humans. nih.gov Various animal models, such as rats, mice, and dogs, are commonly used to investigate oral, intravenous, subcutaneous, and intraperitoneal routes of administration. nih.govnih.gov The data generated from these studies, including parameters like the area under the concentration-time curve (AUC) and maximum concentration (Cmax), help in determining the absolute and relative bioavailability of a compound. nih.govresearchgate.net For a drug to be effective, it must be absorbed and reach its target site. nih.gov

Distribution Characteristics in Preclinical Models

There is no publicly available information on the distribution characteristics of this compound in preclinical models.

Preclinical distribution studies are designed to understand how a drug disseminates throughout the various tissues and organs of the body after administration. mdpi.com These studies typically involve administering the drug to animal models and then measuring its concentration in different tissues, such as the brain, liver, kidneys, and muscle, at various time points. Key parameters determined include the volume of distribution (Vd), which provides an indication of the extent of drug distribution in the body. For a nootropic drug like this compound, understanding its ability to cross the blood-brain barrier and distribute into the central nervous system would have been a critical aspect of its preclinical evaluation.

Metabolic Pathways and Metabolite Identification

Specific details regarding the metabolic pathways and the identification of metabolites of this compound from preclinical studies have not been publicly disclosed.

Drug metabolism studies are crucial for identifying the metabolic pathways a compound undergoes and the resulting metabolites. nih.gov This is important because metabolites can be active, inactive, or even toxic. nih.gov These investigations are often conducted using in vitro systems, such as liver microsomes or hepatocytes from different species (including humans), and in vivo in animal models. nih.gov The identification of the enzymes responsible for metabolism, often from the cytochrome P450 family, is also a key objective. nih.gov This information helps in predicting potential drug-drug interactions and understanding inter-species differences in metabolism. nih.gov

Excretion Pathways and Clearance Dynamics

Information on the excretion pathways and clearance dynamics of this compound in preclinical models is not publicly available.

Excretion studies determine how a drug and its metabolites are eliminated from the body. The primary routes of excretion are typically via the kidneys into the urine and through the liver into the feces. researchgate.net Preclinical studies in animal models measure the amount of the drug and its metabolites in urine and feces over time. nih.gov Key pharmacokinetic parameters such as the elimination half-life (t½) and clearance (CL) are determined from these studies. nih.gov Clearance describes the volume of plasma cleared of the drug per unit of time and is a critical parameter for determining dosing regimens. Current time information in Jackson County, US.

Analytical Methodologies for Preclinical Pharmacokinetic Assessment

While specific analytical methods used for the preclinical pharmacokinetic assessment of this compound are not detailed in publicly accessible literature, a method for its determination in human urine was published in 1992. This method utilized fully automated high-performance liquid chromatography (HPLC) with on-line solid-phase extraction. wikipedia.org It is plausible that similar HPLC-based methods were employed for the analysis of this compound in biological samples (e.g., plasma, urine, tissue homogenates) from preclinical animal studies.

The development and validation of robust analytical methods are fundamental to any pharmacokinetic study. nih.gov These methods must be sensitive, specific, accurate, and reproducible to quantify the drug and its major metabolites in various biological matrices. nih.gov High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a common and powerful technique used for this purpose in drug development. nih.gov

In Vitro Pharmacological Studies of Cebaracetam

Cellular Neuroprotection Assays

In vitro neuroprotection assays are fundamental in early-stage drug discovery to assess a compound's ability to prevent or mitigate neuronal cell death induced by various toxins or stressors. Typically, primary neuronal cultures or immortalized cell lines are exposed to neurotoxic insults, and the protective effect of the test compound is quantified.

Common In Vitro Neurotoxicity Models:

Excitotoxicity: Induced by agents like glutamate (B1630785) or N-methyl-D-aspartate (NMDA), which cause excessive activation of glutamate receptors, leading to calcium influx and subsequent cell death.

Oxidative Stress: Often modeled by exposing cell cultures to hydrogen peroxide or other reactive oxygen species-generating compounds.

Amyloid-beta Toxicity: Using fragments of the amyloid-beta peptide to mimic aspects of Alzheimer's disease pathology. nih.gov

Oxygen-Glucose Deprivation (OGD): An in vitro model of ischemia where cells are deprived of oxygen and glucose, leading to energy failure and cell death. nih.gov

For other racetams, such as piracetam (B1677957) and levetiracetam, studies have demonstrated neuroprotective effects in such models. For instance, both compounds have shown protective potential against amyloid-beta-induced neuronal injury in cultured hippocampal neurons. nih.gov The assessment of cell viability in these assays is commonly performed using methods like the MTT assay, which measures metabolic activity, or by staining for markers of apoptosis (e.g., Annexin V) and necrosis (e.g., propidium (B1200493) iodide) followed by flow cytometry or fluorescence microscopy. nih.gov

Neuronal Survival and Growth Promotion Studies

Beyond protecting against acute insults, in vitro studies often investigate a compound's potential to support long-term neuronal health and neurite outgrowth. These assays typically involve culturing neurons over several days or weeks in the presence of the test compound.

Methodologies for Assessing Neuronal Survival and Growth:

Long-term Culture Viability: Assessing the number of surviving neurons over an extended period.

Neurite Outgrowth Analysis: Quantifying the length and branching of axons and dendrites, often through immunocytochemistry for neuronal markers like β-III tubulin or MAP2, followed by automated image analysis.

Synaptogenesis Markers: Measuring the expression of synaptic proteins like synaptophysin or PSD-95 to indicate the formation of new synapses.

While no specific data exists for Cebaracetam, piracetam has been reported to promote neuroplasticity, which could be partly attributable to effects on neuronal survival and connectivity. nih.gov

Neurotransmitter Release Investigations in Cell Systems

The influence of nootropic compounds on neurotransmitter systems is a key area of in vitro pharmacological investigation. These studies often use synaptosomes (isolated nerve terminals) or neuronal cell cultures to examine effects on the release, uptake, and receptor binding of various neurotransmitters.

Techniques for Investigating Neurotransmitter Dynamics:

Neurotransmitter Release Assays: Stimulating cell cultures or synaptosomes with depolarizing agents (e.g., high potassium concentrations) and measuring the amount of released neurotransmitter via methods like High-Performance Liquid Chromatography (HPLC) or specific immunoassays. nih.gov

Receptor Binding Assays: Using radiolabeled ligands to determine a compound's affinity for various neurotransmitter receptors.

Calcium Imaging: Monitoring intracellular calcium levels in response to stimuli to assess the modulation of voltage-gated calcium channels, which are critical for neurotransmitter release.

Studies on other racetams have shown modulation of various neurotransmitter systems. For example, aniracetam (B1664956) has been found to enhance dopamine (B1211576) and serotonin (B10506) release. nih.gov Piracetam is known to modulate cholinergic and glutamatergic neurotransmission. nih.gov It has been proposed that some nootropic drugs act as positive modulators of AMPA-sensitive glutamate receptors. nih.gov

Modulation of Neurogenesis and Neural Differentiation in Cell Models

The ability to influence the generation of new neurons (neurogenesis) and their differentiation into mature functional cells is a sought-after property for cognitive enhancers. In vitro models using neural stem cells (NSCs) or progenitor cells are crucial for investigating these potential effects.

In Vitro Models of Neurogenesis and Differentiation:

Neurosphere Assays: Culturing NSCs in suspension to form free-floating spheres. The number and size of these neurospheres can indicate effects on NSC proliferation.

Differentiation Assays: Plating NSCs in adherent conditions with specific growth factors to induce differentiation into neurons, astrocytes, and oligodendrocytes. The fate of these cells is then analyzed using immunocytochemistry for cell-type-specific markers (e.g., NeuN for neurons, GFAP for astrocytes).

Human Induced Pluripotent Stem Cell (hiPSC)-derived Models: Using hiPSCs to generate cortical organoids or neuronal cultures that can model aspects of human brain development and disease. nih.govnih.gov

Research in this area has identified various molecular players, such as transcription factors (e.g., Pax6, Tbr1, Tbr2), that regulate corticogenesis and can be monitored in these in vitro systems. nih.gov While there is no available data on this compound's effects on neurogenesis, this remains a significant area of investigation for novel cognitive-enhancing compounds.

In Vivo Preclinical Efficacy Studies of Cebaracetam in Animal Models

Models of Neurological Disorders

Epilepsy Models

No publicly available studies on the efficacy of Cebaracetam in animal models of epilepsy were found.

Alzheimer's Disease Models

No publicly available studies on the efficacy of this compound in animal models of Alzheimer's disease were found.

Ischemic Event Models

No publicly available studies on the efficacy of this compound in animal models of ischemic events were found.

Cognitive Function Enhancement in Animal Paradigms

No publicly available studies on the cognitive-enhancing effects of this compound in animal paradigms were found.

Neuroprotective Effects in Preclinical Animal Models

No publicly available studies on the neuroprotective effects of this compound in preclinical animal models were found.

Behavioral Pharmacology Assessments in Animal Studies

No publicly available studies on the behavioral pharmacology of this compound in animal studies were found.

Advanced Research Methodologies Applied to Cebaracetam Research

Chromatographic Techniques for Compound Analysis and Quantification

The quantitative analysis of pharmaceutical compounds in biological fluids is fundamental to understanding their pharmacokinetic profile. For Cebaracetam, a specific, fully automated high-performance liquid chromatographic (HPLC) method was developed for its determination in human urine. ncats.ionih.gov This approach represents a significant advancement over conventional methods that often involve laborious liquid-liquid extraction.

The published methodology utilizes a reversed-phase HPLC system coupled with on-line solid-phase extraction (SPE). nih.gov This integration allows for the direct injection of a biological sample (e.g., urine), where the analyte of interest, this compound, is selectively adsorbed onto an SPE cartridge. Interfering substances are washed away, and the purified compound is then eluted directly into the HPLC column for separation and quantification. nih.gov This automated process, featuring automated cartridge exchange, significantly enhances throughput and reproducibility, which is critical during clinical development. nih.govresearchgate.net Detection is typically achieved using spectrophotometry, such as ultraviolet (UV) detection. nih.gov

Table 1: Illustrative Parameters for Automated HPLC-SPE Analysis of this compound

| Parameter | Description | Reference |

| Technique | Fully Automated High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Sample Preparation | On-line Solid-Phase Extraction (SPE) with automated cartridge exchange | ncats.ionih.gov |

| Biological Matrix | Human Urine | nih.gov |

| Chromatography Mode | Reversed-Phase | nih.gov |

| Detection | Spectrophotometry (e.g., UV) | nih.gov |

This systematic approach is designed to be adaptable for a wide range of drugs, showcasing its utility in drug discovery and development pipelines where numerous compounds must be rapidly and reliably quantified. researchgate.net

Spectroscopic and Spectrometric Approaches in Structural and Metabolic Elucidation

The definitive identification and structural confirmation of a novel chemical entity like this compound rely on a combination of spectroscopic and spectrometric methods. While detailed spectra for this compound are not widely published, patent literature for related compounds confirms the standard use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for characterization. google.comgoogle.com

Mass spectrometry is crucial for determining the molecular weight of the compound and for providing information about its elemental composition through high-resolution measurements. google.com Tandem mass spectrometry (LC-MS/MS) is a powerful tool for both quantification and structural elucidation, particularly of metabolites in biological samples. researchgate.net

NMR spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the chemical structure and connectivity of atoms. researchgate.net It allows researchers to map the carbon-hydrogen framework of the molecule, confirming its identity and purity after synthesis. Advanced 2D NMR techniques can further elucidate complex spatial relationships within the molecule.

Table 2: Application of Spectroscopic and Spectrometric Techniques in Racetam Research

| Technique | Primary Application | Information Yielded |

| Mass Spectrometry (MS) | Molecular Weight Determination & Fragmentation Analysis | Confirms molecular mass; provides clues to structural components. |

| High-Resolution MS (HRMS) | Elemental Composition | Provides the exact molecular formula. |

| ¹H NMR Spectroscopy | Proton Environment Analysis | Shows the number, type, and connectivity of hydrogen atoms. |

| ¹³C NMR Spectroscopy | Carbon Skeleton Analysis | Identifies the different carbon environments within the molecule. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Preparative Isolation & Analysis | Separates the compound from mixtures for analysis by mass spectrometry. google.comepo.org |

Together, these techniques provide an unambiguous confirmation of the synthesized compound's structure, which is a critical step before any further biological testing.

Development and Validation of Cell-Based Assays for Mechanistic Investigations

The precise mechanism of action for this compound remains undefined. wikipedia.orgwikiwand.com However, for the broader racetam class, research points towards the modulation of central neurotransmitter systems, including glutamate (B1630785). wikipedia.org Specifically, some racetams act as positive allosteric modulators of AMPA receptors. wikipedia.org To investigate such mechanisms, researchers develop specific cell-based assays.

A relevant advanced assay, described in patent literature for screening nootropic agents, utilizes human neural stem cells to assess neurogenic activity. google.com In this type of assay, progenitor cells are cultured and exposed to the test compound. The primary endpoint is the measurement of neuronal differentiation, often quantified by immunocytochemistry using markers for mature neurons. google.com To mimic the conditions in the brain, the assay can be performed in the presence of a low concentration of an AMPA agonist, which may reveal or enhance the activity of a test compound like a racetam. google.com For example, studies showed that the effects of Piracetam (B1677957) on neuronal differentiation could be inhibited by an AMPA antagonist, supporting the role of this pathway. google.com

Table 3: Example Framework for a Cell-Based Neurogenesis Assay

| Component | Description | Purpose | Reference |

| Cell Type | Human Neural Stem/Progenitor Cells | Provides a human-relevant in vitro system for neurodevelopment. | google.com |

| Test Compound | Nootropic Agent (e.g., this compound) | The substance being investigated for biological activity. | google.com |

| Assay Condition | +/- AMPA Agonist | To sensitize the system and probe for AMPA receptor modulation. | google.com |

| Primary Endpoint | Neuronal Differentiation (%) | To quantify the compound's ability to promote the formation of new neurons. | google.com |

| Detection Method | Immunocytochemistry (e.g., staining for neuronal markers) | To visualize and count the differentiated neurons. | google.com |

Such assays are invaluable for high-throughput screening and for elucidating the molecular pathways through which a compound exerts its effects before moving into more complex in vivo models.

In Vivo Animal Model Development and Characterization

Prior to its discontinuation, this compound underwent preclinical development and reached Phase II clinical trials for cognition disorders. wikipedia.orgresearchgate.net This progression implies that the compound was subjected to extensive characterization in in vivo animal models to establish its efficacy and pharmacokinetic profile. While specific study results for this compound are not publicly detailed, the methodologies used for other nootropic agents provide a clear blueprint for how it would have been tested.

The primary goal of these models is to assess improvements in cognitive functions like learning and memory. researchgate.net This is typically achieved by using established behavioral tests in rodents, such as mice or rats.

Commonly used animal models and tests for nootropic activity include:

Mouse Passive Avoidance Test: This test evaluates learning and memory by assessing an animal's ability to remember an aversive stimulus (e.g., a mild foot shock) associated with a specific environment. Nootropic compounds are expected to increase the latency to re-enter the aversive chamber. researchgate.net

Elevated Plus Maze: While often used for anxiety, this model is also adapted to assess memory. The time it takes for an animal to move from an open arm to one of the enclosed arms is measured, and a reduction in this latency over time is interpreted as memory retention.

Object Recognition Task: This test relies on a rodent's natural preference for novelty. An effective nootropic would enhance the animal's ability to remember a "familiar" object, causing it to spend more time investigating a "novel" object introduced later. google.com

Table 4: Common In Vivo Models and Behavioral Assays for Nootropic Research

| Model/Assay | Animal | Cognitive Domain Assessed | Typical Endpoint | Reference |

| Passive Avoidance | Mouse/Rat | Fear-motivated learning and memory | Increased latency to enter a specific chamber | researchgate.net |

| Elevated Plus Maze | Mouse/Rat | Spatial memory | Decreased transfer latency over trials | |

| Object Recognition | Rat | Recognition memory | Increased time spent exploring a novel object | google.com |

These in vivo studies are essential for demonstrating that a compound has a desired physiological effect and for bridging the gap between in vitro mechanistic findings and potential human clinical applications. ncats.io

Future Research Directions and Translational Perspectives for Cebaracetam

Further Elucidation of Undefined Mechanisms of Action

The precise mechanism of action for Cebaracetam remains undefined. wikipedia.org This knowledge gap is a significant barrier to its further development and clinical application. Future research must prioritize a deep dive into its molecular and cellular targets to build a comprehensive pharmacological profile. While the broader racetam class is known to interact with various central nervous system components, there is no universally accepted mechanism for these compounds. wikipedia.org

Investigations should focus on several potential pathways, drawing inspiration from the hypothesized mechanisms of related compounds like piracetam (B1677957). Key areas for exploration include:

Neurotransmitter System Modulation: While many racetams show low affinity for common CNS receptors, their ability to modulate central neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785) is a recurring theme. wikipedia.orgpatsnap.com Research should explore if this compound enhances acetylcholine utilization by increasing receptor density on neuronal membranes, a mechanism proposed for piracetam. patsnap.com Similarly, its effect on the glutamatergic system, particularly on AMPA and NMDA receptors crucial for synaptic plasticity, requires thorough investigation. patsnap.com

Cellular Membrane Fluidity: A compelling hypothesis for racetam action involves the modulation of neuronal cell membrane fluidity. drugbank.comnih.gov Piracetam is thought to interact with the polar heads of the phospholipid bilayer, which can restore membrane function, especially in age-impaired models. drugbank.comnih.gov Studies should examine whether this compound shares this property, as improved membrane fluidity can enhance the function of embedded proteins and receptors, facilitating better intercellular communication. patsnap.com

Synaptic Vesicle Protein Binding: Certain anticonvulsant racetams, such as levetiracetam, exert their effects by binding to the synaptic vesicle glycoprotein 2A (SV2A). wikipedia.org Given the structural relation, investigating this compound's affinity for SV2A and related synaptic proteins is a logical step to determine if it shares this mechanism, which is critical for neurotransmitter release.

| Potential Mechanism | Research Approach | Key Endpoints |

| Glutamatergic Modulation | Radioligand binding assays; Patch-clamp electrophysiology on AMPA/NMDA receptors. | Receptor affinity (Ki); Changes in ion channel kinetics. |

| Cholinergic Modulation | Receptor density studies in neuronal cultures; Acetylcholine release assays. | Upregulation of muscarinic/nicotinic receptors; Enhanced neurotransmitter release. |

| Membrane Fluidity | Fluorescence anisotropy using lipid-specific probes in neuronal membrane models. | Changes in membrane microviscosity; Effects on membrane-bound enzyme activity. |

| SV2A Protein Binding | Competitive binding assays with known SV2A ligands; Co-immunoprecipitation studies. | Binding affinity and specificity for SV2A. |

Exploration of Synergistic Combinations with Other Neuroactive Compounds

The potential of this compound may be significantly enhanced when used in combination with other neuroactive agents. Synergistic interactions could allow for multi-target therapeutic strategies, potentially yielding greater efficacy. Future preclinical studies should be designed to explore rational combinations based on the compound's putative mechanisms of action.

For instance, if this compound is found to enhance neuronal plasticity and protect against hypoxia-induced damage, as has been suggested for piracetam, combining it with agents that promote cerebral blood flow could be beneficial. drugbank.com One study noted that piracetam, when combined with a vasodilator, appeared to have an additive beneficial effect on cognitive disabilities. nih.gov Similarly, if this compound's action involves sensitizing neurotransmitter receptors, its co-administration with receptor agonists or neurotransmitter precursors could prove advantageous.

| Compound Class | Rationale for Synergy | Potential Therapeutic Area |

| Vasodilators | Improved cerebral blood flow could enhance the delivery and efficacy of this compound, augmenting its neuroprotective effects. | Cognitive disorders of cerebrovascular origin. |

| Cholinesterase Inhibitors | If this compound increases acetylcholine receptor density, combination therapy could maximize cholinergic neurotransmission. | Alzheimer's Disease, Dementia. |

| AMPA Receptor Modulators | A positive allosteric modulator like this compound could work synergistically with other ampakines to enhance synaptic transmission and plasticity. | Cognitive Enhancement, Depression. |

| Antioxidants | Combining a neuroplasticity-promoting agent with a compound that reduces oxidative stress could offer a dual approach to neuroprotection. | Neurodegenerative Diseases. |

Development of Advanced Analogues with Enhanced Specificity and Efficacy

This compound itself is an analogue of phenylpiracetam and RGPU-95 (4-chlorophenylpiracetam). wikipedia.org This structural foundation provides a robust starting point for a medicinal chemistry campaign aimed at developing novel analogues with superior properties. The goal would be to systematically modify the this compound scaffold to improve its pharmacokinetic profile, target specificity, and therapeutic efficacy.

The principles of analogue development involve making targeted chemical modifications to alter a molecule's properties. nih.gov For this compound, this could involve:

Modifying the Phenyl Ring: Altering the substitution on the 4-chlorophenyl group could influence binding affinity and selectivity for specific neuronal targets.

Altering the Piperazin-2-one (B30754) Moiety: The replacement of the terminal amide group of RGPU-95 with a piperazin-2-one moiety is a key feature of this compound. wikipedia.org Further modifications to this ring system could fine-tune the molecule's solubility, metabolic stability, and blood-brain barrier penetration.

Stereochemical Optimization: Synthesizing and testing individual enantiomers of this compound and its analogues could reveal stereospecific interactions with biological targets, potentially leading to a more potent and selective compound with fewer off-target effects.

| Structural Modification | Objective | Example Approach |

| Phenyl Group Substitution | Enhance target binding affinity and selectivity. | Replace the chlorine atom with other halogens (Br, I) or electron-donating/withdrawing groups. |

| Pyrrolidinone Ring Alteration | Improve pharmacokinetic properties. | Introduce alkyl groups to modify lipophilicity. |

| Acetylpiperazine Linker Modification | Modulate flexibility and interaction with secondary binding sites. | Change the length or rigidity of the linker chain. |

Application of this compound in Novel Preclinical Disease Models

While this compound was initially developed for cognition disorders, its potential application in a broader range of neurological conditions should be explored using modern, sophisticated preclinical disease models. wikipedia.org The choice of model is critical for generating clinically relevant data.

Future research should move beyond simple behavioral tests and employ models that recapitulate the complex pathology of human neurodegenerative diseases.

Alzheimer's Disease (AD) Models: The primary hallmark of AD is the deposition of amyloid-beta plaques. nih.gov Testing this compound in transgenic mouse models that develop age-dependent amyloid pathology would be crucial. The focus should be on early intervention, as therapeutic strategies for AD are shifting toward the presymptomatic stage. nih.gov

Parkinson's Disease (PD) Models: Novel PD models are being developed that use endogenous neurotoxins to better mimic the slow, progressive nature of the disease in humans, as opposed to acute models using toxins like MPTP. mdpi.com Evaluating this compound's ability to protect dopaminergic neurons and mitigate motor deficits in such models could reveal new therapeutic avenues.

Models of Neuroinflammation and Oxidative Stress: Given that many neurodegenerative conditions involve underlying neuroinflammation and oxidative stress, testing this compound in models that specifically induce these states (e.g., lipopolysaccharide-induced neuroinflammation) could help clarify its neuroprotective potential.

The ultimate goal is to generate robust preclinical data that could justify a re-evaluation of this compound or its optimized analogues for clinical development in well-defined patient populations.

Q & A

Q. How can researchers establish a standardized protocol for evaluating Cebaracetam's cognitive effects in preclinical models?

Methodological Answer:

- Experimental Design: Use a randomized controlled trial (RCT) design with age- and weight-matched animal cohorts. Include positive controls (e.g., established nootropics) and vehicle controls to isolate this compound-specific effects .

- Behavioral Assays: Employ validated tests such as the Morris Water Maze for spatial memory and Novel Object Recognition for episodic memory. Ensure assays are conducted at consistent circadian timepoints to minimize variability .

- Dose Optimization: Conduct dose-response studies using pharmacokinetic (PK) data to align doses with human-equivalent exposures. Report plasma half-life (t½) and brain-to-plasma ratio to confirm bioavailability .

- Statistical Power: Calculate sample sizes using power analysis (α=0.05, β=0.2) to ensure detectability of effect sizes ≥20% .

Advanced Research Question

Q. How can contradictory findings in this compound’s neuroprotective efficacy across animal models be systematically resolved?

Methodological Answer:

- Meta-Analysis Framework: Aggregate data from published studies using PRISMA guidelines. Assess heterogeneity via I<sup>2</sup> statistics and subgroup analyses (e.g., species, injury models) to identify confounding variables .

- Dose-Response Reconciliation: Normalize doses using allometric scaling (e.g., body surface area) and re-analyze efficacy endpoints (e.g., infarct volume reduction) across studies .

- Mechanistic Validation: Perform ex vivo electrophysiology or calcium imaging in brain slices to confirm synaptic plasticity effects under standardized conditions .

- Publication Bias Adjustment: Apply funnel plots and Egger’s regression to evaluate missing data trends in literature databases .

Basic Research Question

Q. What methodological approaches ensure reproducibility in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) studies?

Methodological Answer:

- Assay Validation: Use LC-MS/MS for plasma concentration measurements, adhering to FDA guidelines for accuracy (±15% deviation) and precision (CV ≤20%) .

- Temporal Sampling: Collect blood/brain tissue at logarithmically spaced intervals (e.g., 5, 15, 60, 240 mins post-dose) to capture absorption/distribution phases .

- PD Biomarkers: Quantify synaptic proteins (e.g., BDNF, PSD-95) via Western blot with normalization to housekeeping genes (e.g., GAPDH) .

- Data Reporting: Follow STREGA guidelines for PK/PD parameters (Cmax, AUC, tmax) and provide raw data in supplementary files .

Advanced Research Question

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in neurodegenerative contexts?

Methodological Answer:

- Transcriptomics: Perform RNA-seq on hippocampal tissue with differential expression analysis (DESeq2, edgeR) to identify pathways (e.g., CREB signaling) .

- Proteomics: Use tandem mass spectrometry (LC-MS/MS) paired with STRING database analysis to map protein interaction networks altered by this compound .

- Metabolomics: Apply NMR or HRMAS to CSF/brain extracts, integrating findings with Kyoto Encyclopedia of Genes and Genomes (KEGG) for pathway enrichment .

- Data Integration: Use weighted gene co-expression network analysis (WGCNA) to correlate omics layers and prioritize hub targets (e.g., NMDA receptor subunits) .

Basic Research Question

Q. What strategies minimize bias in behavioral assessments of this compound’s anxiolytic potential?

Methodological Answer:

- Blinding Protocols: Implement double-blinding for experimenters and analysts, with treatment codes revealed only post-analysis .

- Ethological Metrics: Use automated tracking software (e.g., EthoVision) for objective quantification of open-field test parameters (e.g., time in center zone) .

- Confounder Control: Standardize environmental factors (lighting, noise) and habituate animals to testing apparatus 24h pre-trial .

- Statistical Rigor: Apply mixed-effects models to account for inter-individual variability and repeated measures .

Advanced Research Question

Q. How should researchers design studies to assess this compound’s long-term safety and off-target effects?

Methodological Answer:

- Toxicogenomics: Conduct 90-day chronic toxicity studies with histopathology (HE staining) and serum biochemistry (ALT, AST, creatinine) .

- Off-Target Screening: Use high-throughput kinase profiling or thermal shift assays to identify unintended protein interactions .

- Epigenetic Monitoring: Perform reduced representation bisulfite sequencing (RRBS) to evaluate DNA methylation changes in peripheral blood .

- Data Transparency: Publish negative findings in repositories like Figshare to mitigate publication bias .

Basic Research Question

Q. What statistical models are appropriate for analyzing dose-dependent efficacy of this compound in cognitive rescue paradigms?

Methodological Answer:

- Nonlinear Regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to estimate EC50 and Hill coefficients .

- Covariate Adjustment: Include baseline cognitive scores as covariates in ANCOVA to control for pre-existing variability .

- Multiple Testing Correction: Apply Benjamini-Hochberg FDR correction for endpoint families (e.g., memory, motor function) .

- Sensitivity Analysis: Use bootstrapping (1,000 iterations) to validate confidence intervals for effect sizes .

Advanced Research Question

Q. How can machine learning enhance predictive modeling of this compound’s therapeutic potential in heterogeneous populations?

Methodological Answer:

- Feature Engineering: Extract biomarkers from omics data (e.g., SNPs, plasma metabolites) as input variables for random forest or SVM models .

- Cross-Validation: Implement k-fold (k=10) validation to assess model generalizability and avoid overfitting .

- Explainability Tools: Use SHAP values or LIME to interpret feature importance and align predictions with mechanistic hypotheses .

- Ethical AI Practices: Audit models for demographic bias (e.g., age, sex) using fairness metrics (e.g., equalized odds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.